![molecular formula C8H18N2 B2811068 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 1205746-32-2](/img/structure/B2811068.png)
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine: is a chemical compound that features a pyrrolidine ring attached to a propan-1-amine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its significance in the development of novel therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine typically involves the reaction of 2-methylpyrrolidine with a suitable propan-1-amine derivative. One common method includes the use of reductive amination, where the pyrrolidine is reacted with a propan-1-amine precursor in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into more reduced forms such as secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors. It is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It serves as a precursor for the synthesis of drugs targeting neurological disorders, given its structural similarity to known pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the manufacture of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.
Comparación Con Compuestos Similares
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: This compound shares a similar structure but differs in the position of the methyl group.
3-(1-methylpyrrolidin-2-yl)pyridine: Another related compound with a pyridine ring instead of a propan-1-amine chain.
Uniqueness: 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205746-32-2 |
Source


|
| Record name | 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
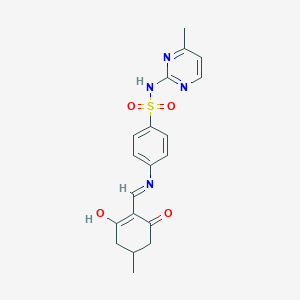

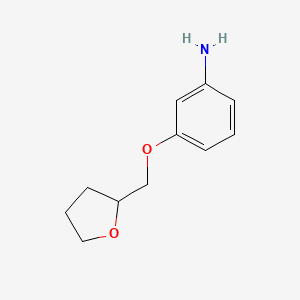
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)



![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)
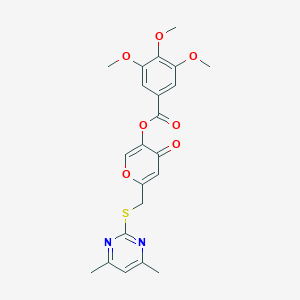
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)

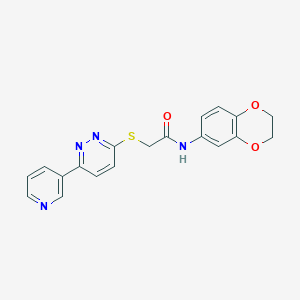
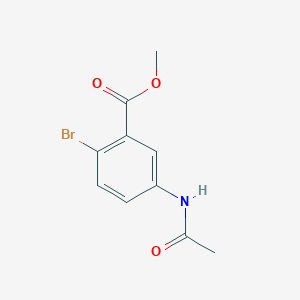
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)
